![molecular formula C13H12F5NO B1310418 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B1310418.png)
1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one is a synthetic organic compound characterized by its unique structure, which includes a pentafluorinated alkene and a benzyl(methyl)amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of a suitable pentafluorinated precursor with a benzyl(methyl)amine derivative. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pentafluorinated alkene can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(E)-[Benzyl(methyl)aminomethylene]urea: This compound shares a similar benzyl(methyl)amino group but differs in its overall structure and properties.
Aminoazole-Based Compounds: These compounds contain nitrogen heterocycles and exhibit diverse chemical reactivity and applications.
Uniqueness
1-[Benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one is unique due to its pentafluorinated alkene moiety, which imparts distinct chemical and physical properties. This structural feature enhances its stability, reactivity, and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H12F5NO |
|---|---|
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
1-[benzyl(methyl)amino]-4,4,5,5,5-pentafluoropent-1-en-3-one |
InChI |
InChI=1S/C13H12F5NO/c1-19(9-10-5-3-2-4-6-10)8-7-11(20)12(14,15)13(16,17)18/h2-8H,9H2,1H3 |
Clé InChI |
WDHPKGMMEZURPK-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C=CC(=O)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


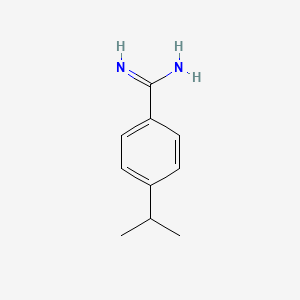
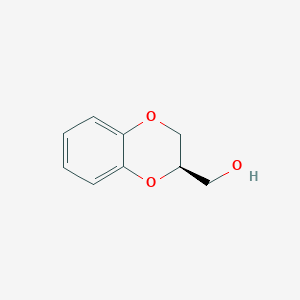
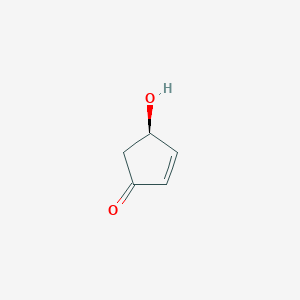
![4-Methyl-3-methylsulfanyl-5-pyrrolidin-2-YL-4H-[1,2,4]triazole hydrochloride](/img/structure/B1310350.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-acetic acid hydrochloride](/img/structure/B1310352.png)
![ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate hydrochloride](/img/structure/B1310355.png)
![4-(2-Amino-2-carboxyethyl)benzo[c]-2,1,3-thiadiazole hydrochloride](/img/structure/B1310357.png)

![5-(2-Amino-2-carboxyethyl)benzo[c]furazane hydrochloride](/img/structure/B1310361.png)
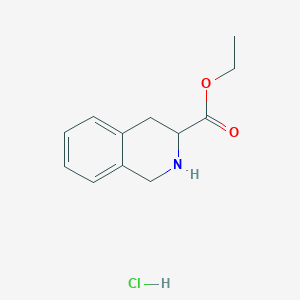
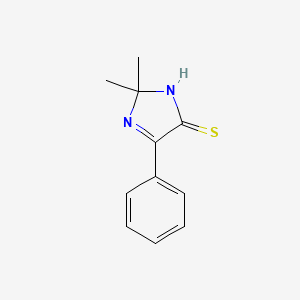
![2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1310380.png)
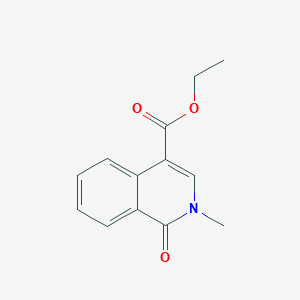
![4-{[(1E)-phenylmethylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B1310397.png)
